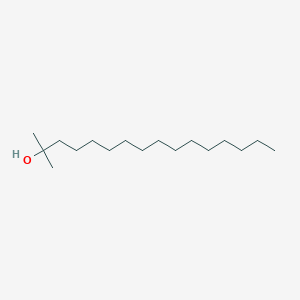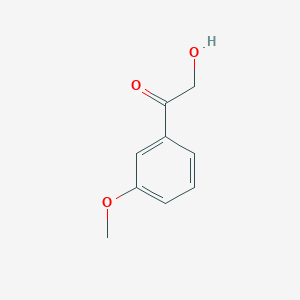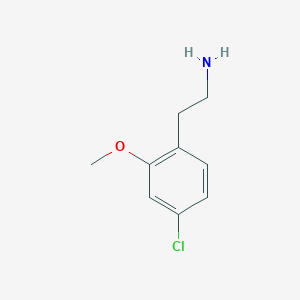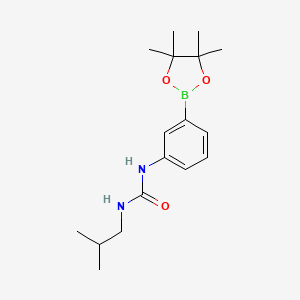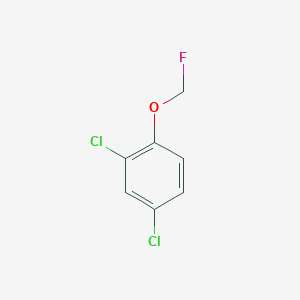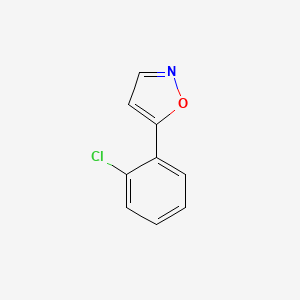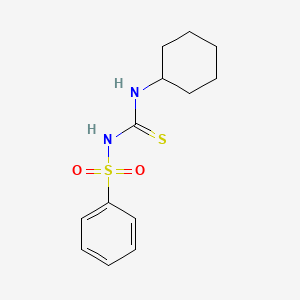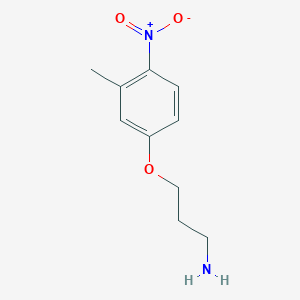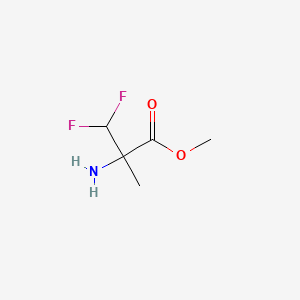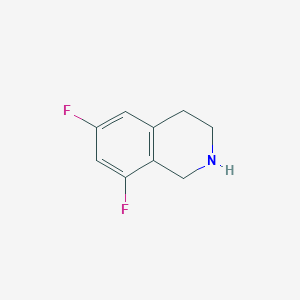
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
“1-(pyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that contains a pyridine and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(pyridin-2-yl)-1H-pyrazol-3-amine” can be analyzed using techniques such as single-crystal X-ray and spectroscopic techniques . These techniques can provide information about the geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored for their anti-fibrotic potential . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen of these derivatives demonstrated better anti-fibrotic activities than Pirfenidone (PFD) and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most promising activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Construction of Heterocyclic Compound Libraries
The pyrimidine moiety, including derivatives like 1-(pyridin-2-yl)-1H-pyrazol-3-amine , serves as a privileged structure in medicinal chemistry. Researchers have employed this scaffold to create libraries of novel heterocyclic compounds with diverse biological activities . Such libraries are essential for drug discovery and chemical biology.
Antimicrobial Properties
Pyrimidine derivatives, including those containing the pyridine core, have demonstrated antimicrobial activity . Further exploration of 1-(pyridin-2-yl)-1H-pyrazol-3-amine may reveal its potential as an antimicrobial agent.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds have been investigated for their antiviral effects . Research into the antiviral activity of 1-(pyridin-2-yl)-1H-pyrazol-3-amine could provide valuable insights.
Antitumor Potential
Pyrimidine derivatives have been studied as antitumor agents . While specific data on 1-(pyridin-2-yl)-1H-pyrazol-3-amine in this context is limited, further investigations may uncover its potential in cancer therapy.
Orientations Futures
The future directions for “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could potentially be a candidate for drug development.
Mécanisme D'action
Mode of Action
by interacting with Sterol 14-alpha demethylase (CYP51) protein . This suggests that 1-(pyridin-2-yl)-1H-pyrazol-3-amine might have a similar interaction with its targets, leading to changes in the target organisms.
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that the compound might interfere with the ergosterol biosynthesis pathway in fungi, as ergosterol is a critical component of fungal cell membranes .
Pharmacokinetics
The admet analysis of the probe ii compound suggested that it could be moderately toxic to humans . Further in-vitro toxicity studies would be required to understand the real-time toxic level.
Result of Action
The probe ii compound was found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml against candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazol-3-amine might have similar antifungal effects.
Propriétés
IUPAC Name |
1-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHOOMSLFWCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542226 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrazol-3-amine | |
CAS RN |
87949-16-4 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




